molecular formula C5H7BrO4 B1289677 2-Bromopentanedioic acid CAS No. 51528-22-4

2-Bromopentanedioic acid

Cat. No. B1289677
CAS RN: 51528-22-4
M. Wt: 211.01 g/mol
InChI Key: UKUBAEDKWAHORT-UHFFFAOYSA-N
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Description

2-Bromopentanedioic acid is a compound with the molecular formula C5H7BrO4 . It is also known by other names such as Pentanedioicacid, 2-bromo- and a-Brom-glutarsaure . The molecular weight of this compound is 211.01 g/mol .


Synthesis Analysis

The synthesis of 2-bromopentanedioic acid involves the reaction of L-glutamic acid and NaBr in HBr. A solution of NaNO2 is added dropwise at 0°C under a nitrogen atmosphere .


Molecular Structure Analysis

The IUPAC name for 2-bromopentanedioic acid is 2-bromopentanedioic acid. The InChI is 1S/C5H7BrO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) and the InChIKey is UKUBAEDKWAHORT-UHFFFAOYSA-N . The Canonical SMILES is C(CC(=O)O)C(C(=O)O)Br .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromopentanedioic acid include a molecular weight of 211.01 g/mol, an XLogP3-AA of 0.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 209.95277 g/mol . The topological polar surface area is 74.6 Ų .

Scientific Research Applications

Agricultural Research

In agricultural research, 2-Bromopentanedioic acid can be explored as a precursor for the synthesis of herbicides or plant growth regulators. Its ability to interfere with specific biological pathways can be leveraged to control weed growth or to modulate the development of crops.

Each of these applications demonstrates the broad utility of 2-Bromopentanedioic acid in scientific research, highlighting its importance as a multifunctional compound in various fields of study. The compound’s structural features, particularly the presence of a bromine atom and two carboxylic acid groups, make it a valuable tool for researchers looking to innovate and develop new technologies and solutions across a spectrum of disciplines .

Safety and Hazards

The safety data for 2-Bromopentanedioic acid indicates that it is classified as a danger and has a hazard statement of H314 . Precautionary statements include P264-P280-P301+P330+P331-P303+P361+P353-P304+P340+P310-P305+P351+P338+P310-P363-P405-P501 .

properties

IUPAC Name

2-bromopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUBAEDKWAHORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594923
Record name 2-Bromopentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopentanedioic acid

CAS RN

51528-22-4
Record name 2-Bromopentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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